molecular formula C25H28N4O2 B7636245 N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide

N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide

Cat. No. B7636245
M. Wt: 416.5 g/mol
InChI Key: LEMIXURCHJMRMN-UHFFFAOYSA-N
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Description

N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine.

Scientific Research Applications

N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide has been studied for its potential applications in several areas of medicine, including cancer treatment, neurology, and psychiatry. In cancer treatment, N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide has been studied for its potential to treat Parkinson's disease and other neurodegenerative disorders. In psychiatry, N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide has been studied for its potential to treat depression and anxiety disorders.

Mechanism of Action

The mechanism of action of N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide may increase the levels of these neurotransmitters in the brain, leading to improved mood and decreased symptoms of depression and anxiety.
Biochemical and Physiological Effects:
N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide has been shown to have several biochemical and physiological effects in the body. In addition to its effects on neurotransmitter levels, N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide has been shown to decrease inflammation and oxidative stress, both of which are believed to play a role in the development of several diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide in lab experiments is that it has been extensively studied and its effects are well understood. However, one limitation is that N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide can be difficult to synthesize and may not be readily available in large quantities.

Future Directions

There are several future directions for research on N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide. One area of interest is the development of new and more efficient synthesis methods for N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide. Another area of interest is the study of N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide's effects on other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide and its potential applications in medicine.

Synthesis Methods

N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of N-methyl-3-nitrobenzamide with 4-(naphthalen-1-ylmethyl)piperazine in the presence of a reducing agent such as tin (II) chloride. This results in the formation of N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]nitrobenzamide. The nitro group can then be reduced to an amino group using a reducing agent such as hydrogen gas or palladium on carbon. Finally, the resulting compound can be methylated using a methylating agent such as methyl iodide to yield N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide.

properties

IUPAC Name

N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-26-25(31)20-8-5-10-22(16-20)27-24(30)18-29-14-12-28(13-15-29)17-21-9-4-7-19-6-2-3-11-23(19)21/h2-11,16H,12-15,17-18H2,1H3,(H,26,31)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMIXURCHJMRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide

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